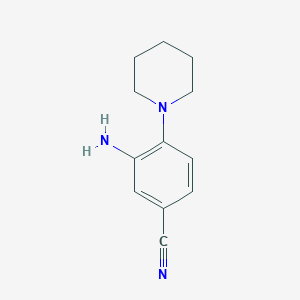

![molecular formula C17H15N3O4S2 B2838405 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034304-16-8](/img/structure/B2838405.png)

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazoles are a class of compounds that have been extensively researched for use in photovoltaics or as fluorescent sensors . They are part of a larger group of compounds known as electron donor-acceptor (D-A) systems .

Synthesis Analysis

These compounds can be synthesized through various methods. For example, one method involves an electrophilic cyclization of 4,7-bis ((2-methoxyphenyl)ethynyl)benzo [c] [1,2,5]thiadiazole and diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, X-ray analysis and ab initio calculations using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods can be used .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, they can act as potential visible-light organophotocatalysts . They can also play the role of an electron acceptor .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using UV-vis absorption and emission fluorescence analysis . They often show a yellow-orange region emission .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran compounds exhibit potent anticancer properties. Researchers have identified specific benzofuran derivatives with significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further studies could explore the mechanism of action and potential clinical applications.

Antimicrobial Properties

The 4-position of benzofuran derivatives can be modified to enhance their antimicrobial activity. Substituents containing halogens or hydroxyl groups at this position have shown promising results . Investigating the structure-activity relationship and exploring novel derivatives could lead to effective antimicrobial agents.

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound demonstrated anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease . Further research could focus on optimizing its pharmacokinetics and safety profile.

Antibacterial Screening

Benzofuran derivatives have been screened for antibacterial activities against both standard and clinical strains. Evaluating their efficacy and specificity could guide the development of new antibacterial agents .

Novel Synthesis Methods

Researchers have explored innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions . Investigating these synthetic approaches further could yield novel derivatives.

Targeted Therapy Development

Efforts to design promising compounds with target therapy potential and minimal side effects have led to the exploration of benzofuran derivatives. Their diverse pharmacological activities make them attractive candidates for drug development . Researchers can continue to investigate specific targets and optimize these compounds for clinical use.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-23-15(14-9-11-5-2-3-7-13(11)24-14)10-18-26(21,22)16-8-4-6-12-17(16)20-25-19-12/h2-9,15,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLJRUVAVPOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2838322.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride](/img/structure/B2838324.png)

![1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2838328.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)

![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)